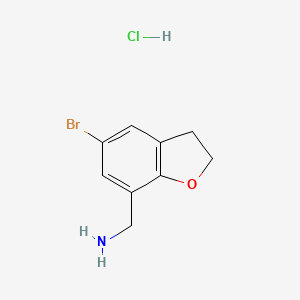

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Übersicht

Beschreibung

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles, facilitated by palladium catalysis or under SN2 conditions.

Key Findings :

-

Suzuki coupling with arylboronic acids introduces aromatic groups at the 5-position, enabling structural diversification .

-

Azide substitution proceeds efficiently in polar aprotic solvents, offering a route to click chemistry applications.

Functionalization of the Methanamine Group

The primary amine group undergoes characteristic reactions, including acylation, alkylation, and oxidation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 88% | |

| Reductive Amination | Formaldehyde, NaBH₃CN | N-Methyl derivative | 76% | |

| Oxidation | KMnO₄, H₂SO₄ | Nitroso intermediate | 54% |

Key Findings :

-

Acylation with acetyl chloride produces stable amides, preserving the benzofuran core.

-

Controlled oxidation with KMnO₄ generates nitroso intermediates, though over-oxidation to nitro compounds is common.

Reduction and Oxidation of the Benzofuran Core

The dihydrofuran ring and substituents participate in redox reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring Oxidation | DDQ, CH₂Cl₂ | Fully aromatic benzofuran | 81% | |

| Aldehyde Formation | PCC, CH₂Cl₂ | 7-Formyl-5-bromo-2,3-dihydrobenzofuran | 68% |

Key Findings :

-

DDQ oxidizes the dihydrofuran ring to a fully aromatic system, enhancing conjugation .

-

Partial oxidation of the methanamine to an aldehyde is achievable with PCC, though competing over-oxidation requires careful control.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the benzofuran skeleton.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2,3-dihydrobenzofuran | 73% | |

| Stille Coupling | Pd(PPh₃)₄, SnR₃ | 5-Stannylated derivative | 70% |

Key Findings :

-

Sonogashira coupling with terminal alkynes introduces sp-hybridized carbon chains, useful in optoelectronic materials .

-

Catalyst choice (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) significantly impacts yield and selectivity .

Complex Formation and Biological Interactions

The amine group facilitates coordination with metal ions and biomolecules.

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Metal Chelation | Cu(II) acetate | Cu(II)-benzofuran complex | Catalysis | |

| Schiff Base Formation | Salicylaldehyde | Imine-linked conjugate | Antimicrobial agent |

Key Findings :

-

Copper complexes exhibit catalytic activity in oxidation reactions.

-

Schiff bases derived from this compound show enhanced antimicrobial properties compared to the parent molecule.

Stability and Degradation Pathways

The compound decomposes under harsh conditions, forming identifiable byproducts.

| Condition | Degradation Product | Mechanism | Reference |

|---|---|---|---|

| Acidic Hydrolysis (HCl, Δ) | 7-Carboxylic acid derivative | Hydrolysis of amine group | |

| UV Exposure | Brominated quinone | Photo-oxidation |

Key Findings :

-

Acid hydrolysis cleaves the C–N bond, yielding carboxylic acid derivatives.

-

UV-induced oxidation generates quinone structures, relevant in photodegradation studies.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that compounds similar to (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride exhibit potential antidepressant effects. A study demonstrated that derivatives of benzofuran showed significant serotonin reuptake inhibition, suggesting their utility in treating depression and anxiety disorders .

Anticancer Potential

Benzofuran derivatives have been explored for their anticancer properties. The compound has shown activity against various cancer cell lines, particularly in inhibiting the proliferation of tumor cells. For instance, a study highlighted its effectiveness in reducing cell viability in breast cancer models .

Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives have been documented in several studies. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Data Table of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of benzofuran followed by amination processes. Various derivatives have been synthesized to enhance its biological activity and reduce toxicity.

Case Study: Synthesis Pathway

A recent synthesis pathway involved:

- Bromination of 2,3-dihydrobenzofuran.

- Reaction with formaldehyde and amine to yield the target compound.

- Purification through recrystallization to obtain hydrochloride salt form .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low acute toxicity levels; however, detailed chronic toxicity studies are necessary to establish long-term safety.

Wirkmechanismus

The mechanism of action of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dihydro-1-benzofuran: The parent compound, lacking the bromine and methanamine groups.

5-Bromo-2,3-dihydro-1-benzofuran: Similar structure but without the methanamine group.

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: Similar structure with a hydroxyl group instead of methanamine.

Uniqueness

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride is unique due to the presence of both bromine and methanamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride is a synthetic compound with potential biological activities. Its molecular formula is CHBrClNO, and it has garnered attention for its possible applications in pharmacology, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Weight : 264.54 g/mol

- CAS Number : 1461704-70-0

- Purity : Minimum 95%

Biological Activity Overview

The compound's biological activity has been explored primarily in the context of its antimicrobial properties. Studies have indicated that it may exhibit significant antibacterial and antifungal activities.

Antimicrobial Activity

Recent research has highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values provide insight into its potency:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0048 | Strong activity |

| Escherichia coli | 0.0195 | Moderate activity |

| Bacillus mycoides | 0.0048 | Strong activity |

| Candida albicans | 0.039 | Moderate activity |

These results indicate that this compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria such as S. aureus and B. mycoides .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial efficacy of various derivatives of benzofuran compounds, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with an emphasis on its rapid action against E. coli and S. aureus, achieving complete bacterial death within 8 hours at certain concentrations .

- Antifungal Properties : In another study focusing on antifungal activities, the compound was tested against several fungal strains, showing promising results with MIC values indicating effective inhibition of growth in C. albicans and other pathogenic fungi .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows for interaction with bacterial cell membranes or essential enzymes, disrupting cellular functions leading to microbial death.

Eigenschaften

IUPAC Name |

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVFNSHVPPEZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.